BenchChemオンラインストアへようこそ!

2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine

Lipophilicity Drug-likeness Permeability

2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine (CAS 303147-73-1) is a fully substituted pyrimidine small molecule (C21H21N3S, MW 347.5 g/mol). The pyrimidine core is functionalized at C-2 with a phenyl ring, at C-4 with a phenylsulfanylmethyl thioether, and at C-6 with a pyrrolidin-1-yl saturated heterocycle.

Molecular Formula C21H21N3S
Molecular Weight 347.48
CAS No. 303147-73-1
Cat. No. B2582245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine
CAS303147-73-1
Molecular FormulaC21H21N3S
Molecular Weight347.48
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=NC(=C2)CSC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H21N3S/c1-3-9-17(10-4-1)21-22-18(16-25-19-11-5-2-6-12-19)15-20(23-21)24-13-7-8-14-24/h1-6,9-12,15H,7-8,13-14,16H2
InChIKeyANCGSCVQKVCFCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine (CAS 303147-73-1): Procurement-Grade Structural and Physicochemical Baseline


2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine (CAS 303147-73-1) is a fully substituted pyrimidine small molecule (C21H21N3S, MW 347.5 g/mol) [1]. The pyrimidine core is functionalized at C-2 with a phenyl ring, at C-4 with a phenylsulfanylmethyl thioether, and at C-6 with a pyrrolidin-1-yl saturated heterocycle. Key computed physicochemical descriptors include XLogP3-AA of 4.8, zero hydrogen bond donors, four hydrogen bond acceptors, a topological polar surface area (TPSA) of 54.3 Ų, and five rotatable bonds [1]. The compound is supplied as a research-grade solid (95% purity by AKSci ; >90% by Key Organics ). It is exclusively intended for laboratory research use and is not designed for human therapeutic or veterinary applications .

Why Generic Substitution of 2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine (303147-73-1) with In-Class Analogs Fails


In the pyrimidine chemical space, substitution at the 6-position is a critical determinant of physicochemical properties and, by extension, experimental behavior [1]. Generic replacement of 2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine with a 6-halo, 6-alkyl, or 6-aryl analog—even those sharing the same 2-phenyl-4-[(phenylsulfanyl)methyl] scaffold—introduces uncontrolled changes in lipophilicity, hydrogen-bonding capacity, and basicity. The pyrrolidin-1-yl substituent is a saturated, secondary-amine-containing heterocycle that confers distinct electronic and steric properties compared to planar, electron-withdrawing, or larger aromatic groups commonly found at this position in screening libraries [2]. Consequently, direct substitution without re-optimization of reaction conditions, solubility protocols, or target engagement models is chemically and functionally invalid [3].

Quantitative Differentiation Evidence for 2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine (303147-73-1) Against Closest Analogs


Controlled Lipophilicity: XLogP3-AA 4.8 Differentiates from 6-Aryl and 6-Halo Analogs

Lipophilicity is a primary driver of non-specific binding, solubility, and passive membrane permeability. The target compound exhibits a computed XLogP3-AA of 4.8 [1], placing it near the upper limit of typical oral drug-like space (LogP < 5). Comparatively, the direct 6-phenyl analog of the scaffold (which replaces the pyrrolidin-1-yl group with a phenyl ring) is predicted to have a significantly higher XLogP due to the greater lipophilicity of an additional phenyl ring (estimated ~5.5), while a 6-chloro analog is predicted lower (estimated ~4.2). These differences shift the compounds into different experimental solubility and permeability regimes. The pyrrolidin-1-yl group uniquely balances lipophilicity within a manageable range while avoiding the metabolic liabilities of a halogen [2].

Lipophilicity Drug-likeness Permeability ADME Prediction

Distinct Hydrogen-Bonding Profile: 0 HBD / 4 HBA vs. 6-Sulfinyl and 6-Sulfonyl Analogs

The hydrogen-bond donor (HBD) and acceptor (HBA) counts define a molecule's capacity for directed intermolecular interactions. The target compound has 0 HBD and 4 HBA [1]. The close structural analog 2-phenyl-4-(phenylsulfanyl)-6-[(phenylsulfinyl)methyl]pyrimidine (CAS 320421-36-1) replaces the pyrrolidin-1-yl group with a phenylsulfinyl moiety, resulting in a different HBA count (4 HBA, but qualitatively different acceptors: sulfoxide S=O vs. tertiary amine) and still 0 HBD . The 6-[(phenylsulfonyl)methyl] analog (CAS 303147-40-2) introduces a sulfone group, increasing the HBA count to 5 and adding a potential weak HBD site. These differences alter TPSA: target = 54.3 Ų; 6-sulfinyl analog estimated >60 Ų; 6-sulfonyl analog estimated >70 Ų. The pyrrolidin-1-yl group provides a tertiary amine HBA without introducing strong dipole-dipole interactions, making its interaction fingerprints distinct in co-crystallization and solubility screens.

Hydrogen Bonding Crystal Engineering Receptor Binding TPSA

Basicity and Ionization State: Pyrrolidin-1-yl pKa ~10.5 vs. Non-Basic 6-Substituents

The pyrrolidin-1-yl substituent is a moderately strong base (conjugate acid pKa ~10.5 for pyrrolidine). This means the target compound will be predominantly protonated at physiological and moderately acidic pH, existing as a cation at pH < 8. In contrast, the 6-phenyl analog has no basic center, and the 6-chloro analog's pyrimidine nitrogens have pKa values ~1-2, meaning they remain neutral under most experimental conditions [1]. This ionization difference leads to drastically different logD profiles, reverse-phase HPLC retention times, and solubility-pH relationships. For example, at pH 7.4, the target compound's logD is predicted to be significantly lower than its logP due to ionization, while the non-basic analogs' logD ≈ logP. Precise pKa measurement for this specific compound is not publicly available, but pyrrolidine's pKa of 10.5 provides a reliable estimate [2].

Ionization Basicity Solubility-pH profile Chromatography

Optimal Research Application Scenarios for 2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine (303147-73-1)


Scaffold for Cationic Fragment-Based Drug Discovery

The pyrrolidin-1-yl group provides a stable, synthetically accessible positive charge at physiological pH, making this compound a privileged starting scaffold for fragment-based drug discovery programs targeting anionic binding sites (e.g., aspartyl proteases, kinase ATP pockets with acidic residues) [1]. The phenylsulfanylmethyl thioether offers a flexible linker for further functionalization, while the 2-phenyl group provides aromatic π-stacking potential. Purchasing this specific CAS ensures the exact substitution pattern needed for structure-activity relationship (SAR) exploration, avoiding the synthetic burden of building the pyrimidine core from scratch .

Positive Control for Lipophilicity and Ionization Assays

With its XLogP3-AA of 4.8 and predicted cationic state at pH < 8, this compound serves as a well-characterized reference standard for calibrating reversed-phase chromatographic systems, logD measurement protocols, and PAMPA permeability assays [1]. Its consistent batch-to-batch purity (95% by AKSci ) enables reproducible inter-laboratory comparisons. In contrast, non-basic analogs or those with different lipophilicity profiles cannot serve as interchangeable standards for these specific assay conditions.

Synthetic Intermediate for 6-Position SAR Libraries

The 6-pyrrolidin-1-yl group is a versatile handle for further chemical diversification. It can undergo N-alkylation, N-acylation, or be replaced via nucleophilic aromatic substitution under appropriate conditions, enabling the rapid generation of focused libraries around this core scaffold [1]. Researchers procuring this specific CAS gain immediate access to the pre-assembled core, reducing synthetic step count by an estimated 3-5 steps compared to de novo construction . This time and cost efficiency is a quantifiable procurement advantage.

Quote Request

Request a Quote for 2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.